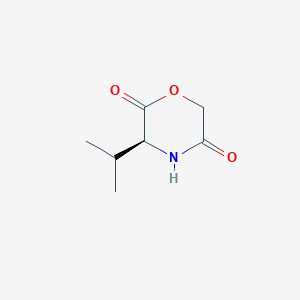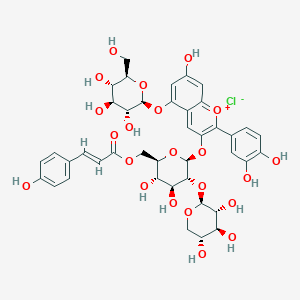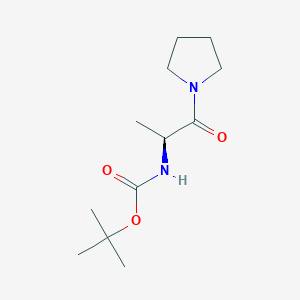
六氘代己烷
描述
Hexane-d14, also known as n-Hexane-d14, is a deuterium-labeled variant of the hydrocarbon hexane. It is used in a variety of scientific research applications, including the synthesis of pharmaceuticals, the study of biochemical and physiological processes, and the examination of the mechanism of action of certain compounds.
科学研究应用
热物理性质数据分析
六氘代己烷用于热物理性质数据的分析 . 美国国家标准与技术研究院 (NIST) 在其 Web Thermo Tables (WTT) 中使用六氘代己烷来生成纯化合物的关键热力学性质数据 . 这些数据是通过NIST ThermoData Engine 软件包中实现的动态数据分析生成的 .
核磁共振 (NMR) 光谱学
六氘代己烷通常用于核磁共振 (NMR) 光谱学 . NMR 是一种研究技术,它利用某些原子核的磁性。它可以确定原子或包含它们的分子物理和化学性质。 六氘代己烷,氘富集度 >=99.0%,用于NMR .
同位素标记化合物
六氘代己烷是一种同位素标记化合物 . 同位素标记化合物是指其中一个或多个原子是人工引入的同位素的物质。它们被用于各种科学应用,如 NMR,在这些应用中,它们有助于提供有关分子结构和反应性的详细信息。
化学研究
六氘代己烷因其独特的性质而被用于化学研究。 它的分子量为 100.2616 ,它的化学式为 C6D14 . 这些特性使其成为各种化学研究应用中的宝贵化合物。
安全和危害
Hexane-d14 is a highly flammable liquid and vapor . It may be fatal if swallowed and enters airways . It causes skin irritation and serious eye irritation . It may cause respiratory irritation and drowsiness or dizziness . It is suspected of damaging fertility . It may cause damage to organs through prolonged or repeated exposure .
作用机制
Target of Action
Hexane-d14, also known as Tetradecadeuterohexane , is primarily used as a deuterated NMR (Nuclear Magnetic Resonance) solvent . Its primary target is the molecules under study in NMR-based research and analyses .
Mode of Action
As an NMR solvent, Hexane-d14 interacts with the molecules under study by providing a medium that allows for the effective transmission of magnetic resonance. This enables researchers to study the structure and properties of these molecules .
Result of Action
The use of Hexane-d14 as an NMR solvent results in more accurate and detailed NMR spectra of the molecules under study. This allows for a better understanding of the molecule’s structure and properties .
Action Environment
The efficacy and stability of Hexane-d14 as an NMR solvent can be influenced by environmental factors such as temperature and magnetic field strength. Proper storage and handling conditions, such as maintaining it in a cool, well-ventilated area, are also important for preserving its effectiveness .
属性
IUPAC Name |
1,1,1,2,2,3,3,4,4,5,5,6,6,6-tetradecadeuteriohexane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14/c1-3-5-6-4-2/h3-6H2,1-2H3/i1D3,2D3,3D2,4D2,5D2,6D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLKZOEOYAKHREP-ZLKPZJALSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80176050 | |
| Record name | Hexane-d14 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80176050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
21666-38-6 | |
| Record name | Hexane-d14 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021666386 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hexane-d14 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80176050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Hexan-d14 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the typical applications of hexane-d14 in research?
A1: Hexane-d14 is primarily utilized in scientific research as a solvent and a tracer molecule due to its distinct properties from standard hexane. Its applications span across various fields:
- Spectroscopy: Hexane-d14 serves as a non-interfering solvent in nuclear magnetic resonance (NMR) spectroscopy, enabling researchers to study the behavior and properties of other molecules without interference from the solvent signals [, , ]. For instance, it's been used to analyze the conformational behavior of n-alkanes in different chemical environments [].
- Neutron Scattering: In neutron scattering studies, hexane-d14 helps investigate the structure and dynamics of materials, such as the aggregate structures of surfactants [] and the nanoscale structure of polyethylene during vapor sorption []. Its different neutron scattering length density compared to hydrogenated hexane allows researchers to highlight specific structures and interactions.
- Isotope Effect Studies: Researchers employ hexane-d14 to study isotope effects on chemical reactions and molecular dynamics [, , ]. This is because replacing hydrogen with deuterium alters reaction rates and pathways, offering insights into reaction mechanisms and molecular behavior. For instance, it was used to investigate the isotope effect on the photoinduced isomerization of alkyl radicals [] and turbulent burning velocities [].
- Environmental Studies: Hexane-d14 is utilized as a tracer in environmental studies to investigate the fate and transport of pollutants in the environment [].
Q2: How does the use of hexane-d14 in NMR differ from standard hexane?
A2: Standard hexane contains hydrogen atoms (1H), which produce strong signals in 1H NMR spectroscopy. This often obscures signals from the molecules being studied. Hexane-d14, with its deuterium atoms (2H), is 'silent' in 1H NMR, providing a clear background for observing the target molecules without signal overlap [, , ].
Q3: The research mentions "aggregate structures." How does hexane-d14 contribute to understanding them?
A3: Hexane-d14 is used as a solvent in small-angle neutron scattering (SANS) studies to explore the formation and behavior of aggregates, such as micelles formed by surfactants []. The scattering contrast between hexane-d14 and the molecules under investigation provides information about aggregate size, shape, and interactions.
Q4: Can you elaborate on the "isotope effect" observed in studies using hexane-d14?
A4: The isotope effect refers to the differences in the chemical and physical properties of molecules when one or more atoms are replaced with their isotopes. In the context of hexane-d14, substituting hydrogen with deuterium can lead to changes in reaction rates and pathways. This is attributed to the mass difference between the isotopes, affecting bond vibrational frequencies and, consequently, reaction kinetics [, ]. For instance, a study observed a significant suppression of photoinduced isomerization of hexyl radicals when deuterated hexane was used [].
Q5: How does hexane-d14 contribute to understanding molecular dynamics within confined spaces?
A5: Hexane-d14's dynamic behavior within confined spaces like zeolites [] or other porous materials can be studied using techniques like 2H NMR. By analyzing the spectral changes with temperature, researchers can deduce information about the molecule's mobility, preferred adsorption sites, and the energy barriers associated with its movement within the confined environment [].
Q6: Are there any environmental concerns regarding hexane-d14?
A6: While hexane-d14 is not directly mentioned as a pollutant in the provided research, its use as a tracer in environmental studies [] indicates a potential concern for its release and fate in the environment. It's crucial to handle and dispose of deuterated compounds responsibly, considering potential long-term effects and employing strategies to minimize environmental impact.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















![(Z)-7-[(1S,2R,3R,4R)-3-[(E,3R)-3-hydroxy-4-(4-iodophenoxy)but-1-enyl]-7-oxabicyclo[2.2.1]heptan-2-yl]hept-5-enoic acid](/img/structure/B166311.png)
